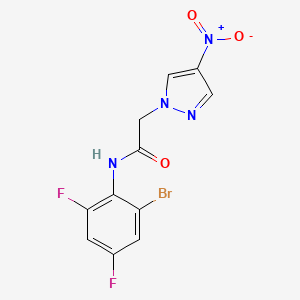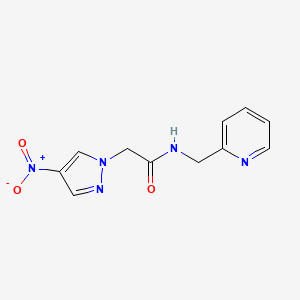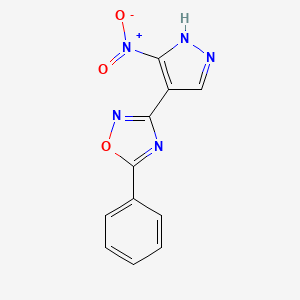
N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
説明
N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, also known as BDP-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDP-1 belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide also inhibits cell proliferation by blocking the cell cycle at the G2/M phase. In inflammation, N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to decrease cell viability, induce apoptosis, and inhibit cell proliferation. In animal models, N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has demonstrated anti-tumor activity and reduced tumor growth. In inflammation, N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to decrease the production of pro-inflammatory cytokines and reduce inflammation in animal models.
実験室実験の利点と制限
The advantages of using N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments include its potent anti-cancer and anti-inflammatory properties, as well as its ability to inhibit cell proliferation. However, the limitations of using N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide include its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide. One area of interest is the development of N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the molecular targets of N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide and the identification of new pathways that it may affect. Additionally, further studies are needed to determine the safety and efficacy of N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in animal models and clinical trials.
科学的研究の応用
N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been studied extensively for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-(4-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF2N4O3/c12-8-1-6(13)2-9(14)11(8)16-10(19)5-17-4-7(3-15-17)18(20)21/h1-4H,5H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNKFXDOGJMUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4227949.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4227953.png)
![4-[2-({3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}amino)ethyl]benzenesulfonamide hydrochloride](/img/structure/B4227957.png)
![6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl benzoate](/img/structure/B4227960.png)
![methyl 2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B4227969.png)
![N-(2-chloro-4-nitrophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4227975.png)
![N-{2-[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B4227988.png)
![1-[3-(3,5-dimethyl-1-piperidinyl)-2-hydroxypropyl]-1H-indole-3-carbaldehyde benzoate (salt)](/img/structure/B4227990.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4227993.png)

![methyl 4-[(3-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanoyl)amino]benzoate](/img/structure/B4228009.png)

![[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid](/img/structure/B4228013.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]alaninamide](/img/structure/B4228024.png)